molecular formula C6H2Cl2F3NO2S B15297581 6-Chloro-2-(trifluoromethyl)pyridine-3-sulfonyl chloride

6-Chloro-2-(trifluoromethyl)pyridine-3-sulfonyl chloride

Cat. No.: B15297581
M. Wt: 280.05 g/mol
InChI Key: KKOPTKHWEDAPDP-UHFFFAOYSA-N
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Description

6-Chloro-2-(trifluoromethyl)pyridine-3-sulfonyl chloride is a halogenated pyridine derivative with a sulfonyl chloride functional group at position 3, a trifluoromethyl (-CF₃) group at position 2, and a chlorine atom at position 6. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactive sulfonyl chloride moiety and electron-withdrawing substituents.

Properties

Molecular Formula

C6H2Cl2F3NO2S

Molecular Weight

280.05 g/mol

IUPAC Name

6-chloro-2-(trifluoromethyl)pyridine-3-sulfonyl chloride

InChI

InChI=1S/C6H2Cl2F3NO2S/c7-4-2-1-3(15(8,13)14)5(12-4)6(9,10)11/h1-2H

InChI Key

KKOPTKHWEDAPDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1S(=O)(=O)Cl)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(trifluoromethyl)pyridine-3-sulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Sulfonylation: The sulfonyl chloride group at the 3rd position can be introduced using sulfonyl chloride reagents under appropriate reaction conditions.

Industrial Production Methods

Industrial production of 6-Chloro-2-(trifluoromethyl)pyridine-3-sulfonyl chloride may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(trifluoromethyl)pyridine-3-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and sulfonyl chloride groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate can be used under basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with diverse functional groups.

Scientific Research Applications

6-Chloro-2-(trifluoromethyl)pyridine-3-sulfonyl chloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors and receptor modulators.

    Industry: The compound is used in the production of specialty chemicals, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(trifluoromethyl)pyridine-3-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The sulfonyl chloride group can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This reactivity can be exploited in the design of enzyme inhibitors and other bioactive compounds. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, contributing to its biological activity.

Comparison with Similar Compounds

Key Observations :

Substituent Position Effects: Electron-Withdrawing Groups: The trifluoromethyl (-CF₃) group enhances electrophilic reactivity and stability. For example, 6-Chloro-4-(trifluoromethyl)pyridine-3-sulfonyl chloride (CAS 1909336-59-9) is noted for its versatility in drug synthesis due to the electron-deficient pyridine core . Steric Effects: Methyl groups (e.g., in 2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride) reduce steric hindrance compared to bulkier substituents, facilitating nucleophilic substitution reactions .

Reactivity and Applications :

  • Pharmaceuticals : 6-Chloro-4-(trifluoromethyl)pyridine-3-sulfonyl chloride is used to synthesize drug candidates with improved selectivity, leveraging its dual chloro and trifluoromethyl groups for targeted interactions .
  • Agrochemicals : The sulfonyl chloride group enables cross-coupling reactions to create herbicides and insecticides with enhanced environmental stability .

Commercial Availability

  • Suppliers : Key suppliers include Thermo Scientific (CAS 1257535-05-9) , Procurenet (CAS 1909336-59-9) , and Enamine Ltd (CAS EN 300-814013) . Pricing and packaging vary by purity and quantity.

Research Findings and Trends

Positional Isomerism : The position of the trifluoromethyl group significantly impacts reactivity. For example, 5-(trifluoromethyl)pyridine-3-sulfonyl chloride (CF₃ at position 5) exhibits distinct electronic properties compared to analogs with CF₃ at positions 2 or 4, influencing its suitability for specific reactions .

Material Science Applications : Fluorinated pyridine sulfonyl chlorides are increasingly used to engineer advanced polymers and coatings with tailored thermal and chemical resistance .

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